molecular formula C14H21F B6161915 1,4-di-tert-butyl-2-fluorobenzene CAS No. 1369853-20-2

1,4-di-tert-butyl-2-fluorobenzene

Cat. No.: B6161915
CAS No.: 1369853-20-2
M. Wt: 208.3
InChI Key:
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Description

1,4-di-tert-butyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons. This compound is characterized by the presence of two tert-butyl groups and a fluorine atom attached to a benzene ring. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-di-tert-butyl-2-fluorobenzene can be synthesized through various methods. One common approach involves the fluorination of 1,4-di-tert-butylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,4-di-tert-butyl-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation Reactions: The tert-butyl groups can undergo oxidation to form tert-butyl alcohols or ketones.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H_2).

Major Products Formed

    Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

    Oxidation: Formation of tert-butyl alcohols or ketones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-di-tert-butyl-2-fluorobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1369853-20-2

Molecular Formula

C14H21F

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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